molecular formula C₁₄H₁₁D₅N₂O₃S₂ B1155964 (+)-Hyalodendrin-d5

(+)-Hyalodendrin-d5

Cat. No.: B1155964
M. Wt: 329.45
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Hyalodendrin-d5 is a deuterated analog of hyalodendrin, an epidithiodioxopiperazine fungal metabolite. This compound is provided as a high-quality analytical standard for research applications. It serves as a critical tool in analytical chemistry, particularly for use as a standard in High-Performance Liquid Chromatography (HPLC) methods to ensure accuracy and precision in quantitative and qualitative analyses . The non-deuterated form, Hyalodendrin, was originally identified as a fungitoxic compound and recent investigations have revealed significant anticancer properties. Research on the parent compound, (-)-hyalodendrin, isolated from the marine-derived fungus Paradendryphiella salina , demonstrates prominent cytotoxic activity against aggressive cancer cell phenotypes. This includes efficacy against invasive breast cancer cells (MCF7-Sh-WISP2) and colorectal cancer cells resistant to conventional chemotherapy . The anticancer mechanism is associated with the induction of changes in the phosphorylation status of the p53 protein and alterations in the expression levels of key proteins including HSP60, HSP70, and PRAS40 . These findings underscore the value of hyalodendrin and its derivatives as promising chemical scaffolds in oncological research and drug discovery efforts . Fungal metabolites, particularly epidithiodioxopiperazines, continue to be an important source of chemical diversity for developing new therapeutic agents . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C₁₄H₁₁D₅N₂O₃S₂

Molecular Weight

329.45

Synonyms

Hyalodendrin-d5;  (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenyl-d5-methyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione;  (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenyl-d5-methyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione;  (1S,4S)-1-Be

Origin of Product

United States

Biosynthetic Pathways of Hyalodendrin

Natural Habitat and Microorganisms Producing Hyalodendrin (B52569)

The primary producer of hyalodendrin is the mitosporic fungus Hyalodendron sp. nih.govsemanticscholar.org This fungus was first identified as the source of hyalodendrin in 1974. nih.gov Species of Hyalodendron are commonly found in the environment, particularly on woody plant materials. eurofinsus.com They have been isolated from various sources, including utility poles and in air samples, suggesting a widespread distribution. eurofinsus.com While some fungi are known to colonize damp indoor environments, the natural habitat for Hyalodendron is most likely decaying wood and other plant debris. eurofinsus.comzobodat.at Another fungus, Penicillium bilaii, has also been reported to produce hyalodendrin metabolites. semanticscholar.org

Elucidation of Precursor Molecules in Hyalodendrin Biosynthesis

The biosynthesis of the hyalodendrin scaffold begins with simple amino acid building blocks. Isotopic labeling studies have definitively shown that (+)-Hyalodendrin is derived from the proteinogenic amino acids L-phenylalanine and L-serine. nih.govrsc.orgrsc.org

Research demonstrated that cyclo-(L-Phe-L-Ser), a cyclic dipeptide, is a key intermediate and a known precursor for related ETP compounds like gliotoxin (B1671588). rsc.orgrsc.org In feeding experiments with Hyalodendron sp. cultures, labeled cyclo-(L-[4′-³H]Phe-L-[3-¹⁴C]Ser) was efficiently incorporated into a derivative of hyalodendrin. rsc.orgrsc.org This confirmed that the initial step in the pathway is the condensation of L-phenylalanine and L-serine to form the diketopiperazine core. rsc.orgacs.org

Precursor MoleculeRole in Biosynthesis
L-PhenylalanineProvides the benzyl (B1604629) side chain and part of the piperazine (B1678402) ring structure. nih.govwikipedia.org
L-SerineProvides the hydroxymethyl side chain and the other part of the piperazine ring. agriculturejournals.czfrontiersin.org
cyclo-(L-Phe-L-Ser)A cyclic dipeptide intermediate formed from L-phenylalanine and L-serine. rsc.orgrsc.org

Characterization of Key Enzymatic Transformations and Biosynthetic Genes

The construction of complex natural products like hyalodendrin is orchestrated by a series of dedicated enzymes encoded by genes clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC). nih.govmdpi.com While the specific BGC for hyalodendrin has not been fully detailed in the provided search results, the enzymatic steps can be inferred from the well-studied biosynthesis of the related compound, gliotoxin. acs.orgnih.govplos.org

The key transformations in the biosynthesis of ETPs like hyalodendrin are:

Diketopiperazine Formation: The pathway is initiated by a nonribosomal peptide synthetase (NRPS) enzyme. acs.orgmdpi.com This large, modular enzyme catalyzes the condensation of L-phenylalanine and L-serine to form the cyclic dipeptide scaffold, cyclo-(L-Phe-L-Ser). acs.org In the gliotoxin pathway, this enzyme is named GliP. acs.orgmdpi.com

Sulfur Insertion: The introduction of the sulfur atoms is a critical step. In gliotoxin biosynthesis, this is achieved through the attachment of two glutathione (B108866) (GSH) molecules to the diketopiperazine core, followed by enzymatic degradation to leave two reactive thiol groups. acs.org

Disulfide Bridge Formation: The final step is the oxidative cyclization of the two thiol groups to form the characteristic epidithio bridge. In the gliotoxin pathway, this is catalyzed by an oxidoreductase enzyme known as GliT. plos.org

The genes encoding these enzymes (NRPS, transferases, oxidoreductases) are typically located in a single gli-type cluster, which also includes genes for regulation and self-resistance. wikipedia.orgnih.govmdpi.com The stereochemistry of hyalodendrin (3S, 6S series) is distinct from gliotoxin (3R, 6R series), indicating that the enzymes in Hyalodendron sp., while mechanistically similar, possess different stereoselectivity. rsc.orgrsc.org

Comparative Biosynthesis with Related Natural Products

The biosynthesis of hyalodendrin is closely related to that of other epipolythiodioxopiperazine (ETP) alkaloids. This family of fungal metabolites shares a common biosynthetic origin, starting from cyclic dipeptides.

Gliotoxin: Perhaps the most studied ETP, gliotoxin is also derived from L-phenylalanine and L-serine. nih.govacs.org Its biosynthetic pathway, involving the NRPS enzyme GliP and subsequent sulfurization and cyclization steps, serves as a model for understanding hyalodendrin synthesis. acs.orgmdpi.com The key difference lies in the stereochemical outcome of the enzymatic reactions. rsc.org

Gliovictin (B3044250): This metabolite is also produced by fungi and is structurally related to hyalodendrin. acs.org Its synthesis is expected to follow a similar pathway, highlighting how different fungi can produce variations on a central chemical theme.

Chetomin (B1668609): A more complex, dimeric ETP, chetomin is formed from two tryptophan units instead of phenylalanine and serine. nih.govacbjournal.orgnih.gov Despite the different amino acid precursors, the formation of the dithiodiketopiperazine core is a shared biosynthetic feature. This demonstrates the modularity of these pathways, where different amino acid building blocks can be utilized by a similar enzymatic machinery to create diverse structures. nih.gov

Acetylaranotin: This ETP, produced by Aspergillus terreus, is derived from two L-phenylalanine units. Its dedicated biosynthetic gene cluster (ata) has been identified and includes an NRPS (AtaP), confirming the conserved strategy for building the diketopiperazine core. acs.org

The comparison of these pathways reveals a common evolutionary strategy in fungi for producing a diverse array of bioactive molecules from simple amino acid precursors through a conserved set of core enzymes with variations in substrate specificity and stereocontrol.

Spectroscopic Characterization and Isotopic Analysis of + Hyalodendrin D5

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds. rsc.org For deuterium-labeled molecules like (+)-Hyalodendrin-d5, specific NMR techniques are employed to confirm the position of the deuterium (B1214612) labels and assess the isotopic enrichment.

Deuterium NMR (²H or D-NMR) is a specialized technique that directly observes the deuterium nuclei. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This results in broader signals due to quadrupolar relaxation, but it provides direct evidence of deuteration. A strong peak in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms, while the corresponding proton signal would be absent or significantly diminished in the ¹H NMR spectrum. wikipedia.org

In the analysis of this compound, ²H NMR would be used to verify that the five deuterium atoms are located at the intended positions within the molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for direct correlation. core.ac.uk

Interactive Table 1: Illustrative ¹H and ²H NMR Chemical Shift Data

This table shows hypothetical chemical shift data to illustrate how NMR would be used to confirm deuteration in this compound. The absence of a signal in the ¹H spectrum corresponding to a signal in the ²H spectrum confirms successful labeling at that position.

Position in MoleculeExpected ¹H Chemical Shift (ppm)Observed ¹H Signal for this compoundExpected ²H Chemical Shift (ppm)Observed ²H Signal for this compound
Aromatic CH7.0-7.5PresentN/AAbsent
Methoxy CH₃3.8PresentN/AAbsent
N-Methyl-d₃2.5Absent2.5Present
Benzyl-d₂3.0Absent3.0Present

Isotopic enrichment, particularly with deuterium, is a powerful strategy for simplifying complex ¹H NMR spectra. ckisotopes.com By replacing protons with deuterium atoms, the corresponding signals disappear from the ¹H NMR spectrum, which can help in assigning the remaining proton signals. This is especially useful in molecules with many overlapping proton resonances.

For this compound, the replacement of five specific protons with deuterium atoms simplifies the ¹H NMR spectrum, aiding in the unambiguous assignment of other protons in the molecule. Furthermore, high levels of isotopic enrichment are necessary to obtain a strong enough signal in ²H NMR experiments, as the natural abundance of deuterium is very low (approximately 0.016%). wikipedia.org The level of enrichment can be quantitatively determined by comparing the integrals of residual proton signals in the ¹H NMR spectrum with those of non-deuterated positions. rsc.org

Chromatographic Methods Coupled with Spectrometry for Labeled Compound Analysis

The coupling of chromatographic separation techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is the standard approach for analyzing isotopically labeled compounds in complex mixtures. nih.govekb.egnih.gov

Chromatography separates the analyte of interest, (+)-Hyalodendrin, and its labeled standard, this compound, from other components in the sample matrix. While the labeled and unlabeled compounds are chemically very similar and often co-elute, the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratio. nih.gov This combination provides the high selectivity and sensitivity needed for demanding quantitative applications, such as pharmacokinetic studies and clinical diagnostics, where IDMS is frequently employed. bham.ac.uk The chromatographic step ensures that matrix effects are minimized and that the mass signals are cleanly attributable to the target compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using reverse-phase chromatography, followed by detection using a high-resolution mass spectrometer.

For the analysis of this compound, a C18 column is commonly employed with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to facilitate protonation. The introduction of deuterium atoms can sometimes lead to a slight shift in retention time compared to the unlabeled analog due to differences in hydrophobicity. oup.com

The mass spectrometric analysis in positive ion mode would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the d5-labeled compound. The exact mass of unlabeled (+)-Hyalodendrin (C₁₄H₁₆N₂O₃S₂) is 324.0602 Da. nih.gov Assuming the five deuterium atoms replace five protons on the benzyl (B1604629) group, the monoisotopic mass of this compound would be approximately 329.0916 Da.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would generate a series of product ions. The fragmentation pattern is predicted based on the core structure of Hyalodendrin (B52569), an epidithiodioxopiperazine. Key fragmentation pathways would likely involve the cleavage of the benzyl group, losses from the hydroxymethyl group, and fragmentation of the bicyclic core. The presence of the five deuterium atoms on the benzyl moiety would result in a +5 Da shift for any fragment ion containing this group.

Table 1: Hypothetical LC-MS/MS Data for this compound This data is illustrative and based on predicted fragmentation patterns.

ParameterValue
Precursor Ion (m/z) 330.1 (corresponding to [C₁₄H₁₁D₅N₂O₃S₂+H]⁺)
Retention Time 4.2 min
Collision Energy 25 eV
Product Ion (m/z) Proposed Fragment
238.1[M+H - C₇H₂D₅]⁺ (Loss of d5-toluene)
206.1[M+H - C₇H₂D₅ - S]⁺ (Subsequent loss of Sulfur)
96.1[C₆H₅CD₂]⁺ (d5-benzyl fragment)
69.0[C₄H₅N₂O]⁺ (Fragment from the piperazinedione core)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a valuable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which silylates the hydroxyl group.

The derivatized this compound is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts in GC, often eluting slightly earlier. chromforum.org

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for the compound.

The mass spectrum of the silylated this compound would show a molecular ion (if stable enough to be observed) and numerous fragment ions. The interpretation of the fragmentation pattern would confirm the structure of the molecule and the location of the deuterium labels.

Table 2: Predicted GC-MS Data for Silylated this compound This data is illustrative and based on predicted fragmentation patterns of the derivatized compound.

ParameterValue
Retention Time 12.5 min
Molecular Ion (m/z) 401.2 (corresponding to [C₁₇H₂₁D₅N₂O₃S₂Si]⁺)
Key Fragment Ions (m/z) Proposed Fragment
305.1[M - C₆H₅CD₂]⁺ (Loss of the d5-benzyl group)
147.1[Si(CH₃)₃-O-CH₂]⁺ (Fragment from the silylated hydroxymethyl group)
96.1[C₆H₅CD₂]⁺ (d5-benzyl fragment)
73.0[Si(CH₃)₃]⁺ (Trimethylsilyl fragment)

Challenges and Methodological Innovations in Deuterium-Labeled Compound Characterization

The characterization of deuterium-labeled compounds like this compound presents several analytical challenges. One significant challenge is ensuring the isotopic purity and determining the exact location of the deuterium atoms within the molecule. Incomplete deuteration or isotopic scrambling during synthesis can lead to a mixture of isotopologues, complicating data interpretation.

Another challenge is the potential for chromatographic separation of the deuterated and non-deuterated compounds, known as the isotope effect. oup.com While often minimal, this separation can affect the accuracy of quantification when the deuterated compound is used as an internal standard.

Methodological innovations in mass spectrometry have significantly advanced the characterization of isotopically labeled compounds. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or FT-ICR instruments, allows for the determination of the exact mass of the labeled compound and its fragments with high accuracy, confirming the elemental composition and the number of deuterium atoms. nih.gov

Advanced tandem mass spectrometry techniques, including multi-stage fragmentation (MSⁿ), provide detailed structural information and can help to pinpoint the location of the deuterium labels by analyzing the mass shifts of specific fragment ions. nih.gov Furthermore, the development of novel ionization techniques and improvements in instrument sensitivity have enabled the analysis of ever-smaller quantities of labeled compounds. rsc.orgnih.gov The coupling of chromatographic techniques with these advanced mass spectrometric methods provides a powerful toolkit for the comprehensive characterization of complex deuterated molecules.

Molecular and Cellular Biological Activities of Hyalodendrin Preclinical Studies

In Vitro Biological Activity Profiling

(+)-Hyalodendrin has been identified as a fungal metabolite with a range of inhibitory activities against various microorganisms and cell lines in laboratory settings. medchemexpress.com Its bioactivity is a subject of ongoing research, with significant findings in its antifungal and anticancer properties.

The primary fungitoxic effects of hyalodendrin (B52569) have been noted against wood-decay fungi. medchemexpress.comrsc.org As a member of the ETP family of fungal secondary metabolites, it shares characteristics with other potent antifungal agents. nih.gov In one screening study, a derivative of hyalodendrin was among the two most effective treatments in conferring survival against pathogenic fungi. nih.gov

Beyond its antifungal effects, hyalodendrin has demonstrated notable cytotoxic activity against cancer cell lines. Studies on (-)-Hyalodendrin, an enantiomer of the (+) form, have shown potent anticancer effects on MCF7 breast cancer cells. mdpi.com This activity was also observed in cancer cells with invasive phenotypes, including chemotherapy-resistant colorectal cancer cells. mdpi.com In contrast, its analogue, (-)-bisdethiodi(methylthio)hyalodendrin (also known as gliovictin), which lacks the critical disulfide bridge, showed only modest activity, highlighting the structural importance of the sulfur bridge for cytotoxicity. mdpi.com

Table 1: Cytotoxic Activity of (-)-Hyalodendrin and Related Compounds

CompoundMCF7 (IC50 µM)MCF7-Sh-WISP2 (IC50 µM)3T3-F442A (IC50 µM)
(-)-Hyalodendrin0.0120.0150.023
(-)-bisdethiodi(methylthio)hyalodendrin (Gliovictin)426826

Data sourced from a study on secondary metabolites from the marine-derived fungus Paradendryphiella salina. mdpi.com

Identification of Molecular Targets and Ligand-Receptor Interactions

The biological activity of hyalodendrin, like other ETPs, is largely attributed to its characteristic sulfur-bridged dioxopiperazine core. mdpi.com This functional group is highly reactive and believed to be the primary driver of its interactions with molecular targets. The disulfide bridge can undergo a redox cycle within the cell, enabling it to interact with a variety of biological molecules. nih.gov

One of the key interaction mechanisms is the formation of mixed disulfides with proteins. mdpi.com ETP compounds can react with exposed cysteine residues on cellular proteins, leading to covalent modification and subsequent alteration of protein function. nih.gov Research has shown that hyalodendrin has the propensity to form covalent adducts with enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), in vitro. mdpi.com

Further investigations into the molecular effects of (-)-hyalodendrin on MCF7-Sh-WISP2 cancer cells revealed specific changes in key regulatory proteins. mdpi.com Treatment with the compound led to alterations in the phosphorylation status of the tumor suppressor protein p53. mdpi.com Additionally, changes were observed in the expression levels of several heat shock proteins (HSP60 and HSP70) and the regulatory protein PRAS40, indicating that hyalodendrin's activity involves the modulation of cellular stress responses and signaling pathways. mdpi.com

Elucidation of Cellular Mechanisms of Action (e.g., pathway modulation, enzyme inhibition)

The cellular mechanisms of action for hyalodendrin are multifaceted and characteristic of the ETP class of compounds. The central disulfide bridge is the key to its bioactivity. mdpi.com

Two primary mechanisms have been proposed:

Redox Cycling and ROS Production: The disulfide bridge can be reduced by cellular reductants (e.g., glutathione) and then re-oxidized, creating a futile redox cycle. nih.gov This process generates reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, which can induce oxidative stress and cause damage to cellular components, including DNA. nih.govmdpi.com

Enzyme Inhibition via Covalent Modification: Hyalodendrin can directly inhibit enzyme function. By forming mixed disulfides with cysteine residues in the active or allosteric sites of enzymes, it can disrupt their catalytic activity. nih.govmdpi.com This non-specific protein interaction means that ETPs may not have a single, specific mode of action but can affect numerous cellular processes simultaneously. nih.gov

The observed changes in p53 phosphorylation and the expression of HSP60, HSP70, and PRAS40 proteins in cancer cells treated with (-)-hyalodendrin suggest a modulation of critical cellular pathways. mdpi.com The p53 pathway is central to cell cycle regulation and apoptosis, while heat shock proteins are involved in protein folding and cellular stress responses. The alteration of these pathways likely contributes to the compound's cytotoxic effects. mdpi.com

Comparative Bioactivity with Structurally Related Epidithiodiketopiperazines (ETPs)

The bioactivity of hyalodendrin is best understood in the context of other ETPs, with gliotoxin (B1671588) being one of the most extensively studied members of this class. nih.govnih.gov The shared epidithiodiketopiperazine core structure results in similar mechanisms of action across the family, primarily driven by the reactivity of the disulfide bridge. mdpi.comnih.gov

A direct comparison between (-)-hyalodendrin and its analogue (-)-bisdethiodi(methylthio)hyalodendrin (gliovictin), which lacks the disulfide bridge, demonstrates the essential role of this functional group. While (-)-hyalodendrin exhibited potent anticancer activity with IC50 values in the nanomolar range, gliovictin (B3044250) was orders of magnitude less active, with IC50 values in the micromolar range. mdpi.com This confirms that the sulfur bridge is indispensable for its strong biological effect. mdpi.com

In a broader context, an antifungal screen identified both a hyalodendrin derivative and acetylgliotoxin as the most effective compounds among those tested, indicating comparable high potency within the ETP class. nih.gov The toxicity of ETPs like gliotoxin and hyalodendrin is generally attributed to their ability to induce ROS production and react with numerous cellular proteins. nih.gov The self-protection mechanisms found in fungi that produce these compounds, such as the GliT reductase in Aspergillus fumigatus which confers resistance to gliotoxin, are absent in most other fungi and mammalian cells, explaining their broad inhibitory activity. nih.gov

Table 2: Bioactivity Comparison of (-)-Hyalodendrin and its Analogue

CompoundKey Structural FeatureCytotoxic Activity vs. MCF7-Sh-WISP2 Cells (IC50)
(-)-HyalodendrinContains disulfide bridge0.015 µM
(-)-bisdethiodi(methylthio)hyalodendrin (Gliovictin)Lacks disulfide bridge68 µM

This table illustrates the critical importance of the disulfide bridge for the biological activity of ETPs, based on data from a 2021 study. mdpi.com

Structure Activity Relationship Sar Studies of Hyalodendrin and Its Analogs

Systematic Exploration of Structural Features and Bioactivity

The ETP alkaloids are characterized by a core 2,5-diketopiperazine ring that is bridged by a polysulfide chain, most commonly a disulfide. acs.org This unique structural motif is central to their biological effects. ETPs, as a class, exhibit a wide spectrum of potent biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govacs.orgnih.gov

Systematic studies on a broad range of natural and synthetic ETP derivatives have revealed potent, wide-ranging anticancer activity, often in the subnanomolar to single-digit nanomolar concentration range against various cancer cell lines. nih.gov This demonstrates a broad SAR, where modifications across the molecular scaffold can significantly influence potency and selectivity. nih.gov For instance, screening of 60 different ETPs and their diketopiperazine precursors against U-937 and HeLa cancer cell lines showed that many monomeric and dimeric ETPs exhibited high potency, with some displaying subnanomolar IC50 values. nih.gov The core ETP structure is therefore considered a privileged scaffold for potent bioactivity.

Role of Specific Functional Groups in Biological Efficacy

The biological efficacy of hyalodendrin (B52569) and related ETPs is intimately tied to specific functional groups and structural elements, most notably the transannular disulfide bridge.

The Epidisulfide Bridge: The polysulfide bridge is widely considered essential for the bioactivity of ETPs. acs.org This bridge constrains the diketopiperazine ring into a high-energy, eclipsed conformation. nih.gov The inherent strain of this feature is believed to be a key contributor to its chemical reactivity and biological function. raineslab.com The mechanism of action is thought to involve the generation of reactive oxygen species through redox cycling or the disruption of protein function via thiol-disulfide exchange. acs.org

Stabilization of the Disulfide Bridge: Computational studies have revealed that the strained disulfide bond is stabilized by two strong n→π* interactions, where electron density is donated from the sulfur atom lone pairs (n) to the amide carbonyl π* orbitals of the diketopiperazine ring. nih.govraineslab.com These interactions, with energies of 3–5 kcal/mol, are unusually strong and compensate for the instability of the eclipsed conformation, modulating the disulfide's reduction potential and thereby its stability and activity in physiological environments. nih.govraineslab.com

Substituents on the Diketopiperazine Core: Modifications to the substituents on the core ring structure influence potency. Studies on a library of ETP derivatives have shown that the nature of the C3 substituent affects activity and selectivity across different cell lines. For example, analogs with C3-pyrrolyl and C3-p-methoxyphenyl groups displayed consistent potency. nih.gov

N-Methylation: Hyalodendrin possesses two N-methyl groups on the diketopiperazine ring. This feature is common among many bioactive ETPs and influences the conformation and properties of the core structure.

The table below summarizes the impact of key structural features on the bioactivity of the ETP class of compounds.

Structural Feature / Functional GroupRole in Biological EfficacySource(s)
Epidisulfide Bridge Essential for bioactivity; involved in redox cycling and thiol-disulfide exchange. acs.org
Eclipsed Conformation High-energy conformation contributes to chemical reactivity. nih.govraineslab.com
N-Methyl Groups Influence the conformation and properties of the diketopiperazine core. rsc.org
Side Chain Substituents Affect potency, selectivity, and interaction with biological targets. nih.gov

Stereochemical Requirements for Activity

Chirality plays a fundamental role in the interaction of small molecules with biological systems, and hyalodendrin is no exception. researchgate.net The natural product exists as a specific stereoisomer, (+)-hyalodendrin, and its defined three-dimensional structure is critical for its biological function.

The development of synthetic routes to produce chiral epidithiodioxopiperazine moieties underscores the importance of controlling stereochemistry. rsc.org The first asymmetric total synthesis of (+)-hyalodendrin confirmed its absolute configuration and provided a means to access this specific enantiomer for biological study. rsc.org While comprehensive SAR studies comparing the activity of all possible stereoisomers of hyalodendrin are not extensively detailed in the available literature, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, with one isomer often being significantly more potent than others. researchgate.net Therefore, the specific stereoconfiguration of (+)-hyalodendrin is considered a key requirement for its observed antifungal and cytotoxic activities.

Computational and Chemoinformatic Approaches in SAR Delineation

Computational chemistry and chemoinformatic tools are increasingly vital for elucidating the complex SAR of natural products like hyalodendrin. researchgate.net These approaches provide insights into the structural and electronic features that govern bioactivity.

For the ETP class, quantum mechanical methods have been employed to investigate the unique nature of the strained disulfide bond. nih.govraineslab.com These computational studies were instrumental in identifying and quantifying the stabilizing n→π* interactions between the sulfur lone pairs and the amide carbonyls of the diketopiperazine ring. nih.govmit.edu This discovery explained how the high-energy eclipsed conformation is maintained, providing a deeper understanding of the structural basis for the compounds' stability and reactivity. nih.gov

Furthermore, chemoinformatic approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for delineating SAR. researchgate.net By developing mathematical models that correlate structural descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR can predict the potency of novel analogs. researchgate.net While specific QSAR models for hyalodendrin were not found, the application of such methods to the broader ETP class could accelerate the design and discovery of new derivatives with optimized activity profiles by prioritizing the synthesis of the most promising candidates.

The table below presents data from SAR studies on various epidithiodiketopiperazine (ETP) analogs, showcasing their anticancer activity against two human cancer cell lines.

CompoundDescriptionIC₅₀ (nM) - U-937IC₅₀ (nM) - HeLaSource(s)
Chaetocin A Dimeric ETP natural product0.8 ± 0.10.6 ± 0.1 nih.gov
Chaetocin C Dimeric ETP natural product0.9 ± 0.10.8 ± 0.1 nih.gov
Verticillin A Dimeric ETP natural product4.5 ± 0.63.5 ± 0.5 nih.gov
Compound 32 Synthetic ETP monomer (C3-pyrrolyl)14 ± 256 ± 8 nih.gov
Compound 33 Synthetic ETP monomer (C3-p-methoxyphenyl)31 ± 4100 ± 10 nih.gov
Compound 60 Synthetic ETP monomer analog2.5 ± 0.33.0 ± 0.4 nih.gov

Applications of + Hyalodendrin D5 in Research

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

(+)-Hyalodendrin-d5 is frequently employed as an internal standard in quantitative bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.netresearchgate.netnih.govnih.gov The primary role of an internal standard is to correct for the variability inherent in analytical procedures, thereby improving the accuracy and precision of the quantification of the target analyte, in this case, (+)-Hyalodendrin. researchgate.netnih.gov

Deuterated standards like this compound are considered the preferred choice for internal standards in mass spectrometry-based assays. scispace.comnih.govclearsynth.comtexilajournal.com This preference is due to their chemical properties being nearly identical to the unlabeled analyte. scispace.com This similarity ensures that the internal standard and the analyte behave similarly during sample preparation steps such as extraction, derivatization, and chromatography. texilajournal.com Furthermore, they co-elute with the analyte, which helps to compensate for matrix effects—a common issue in complex biological samples where other compounds can interfere with the ionization of the target analyte. clearsynth.comtexilajournal.com

The use of a stable isotope-labeled internal standard like this compound allows for more robust and reliable method validation. clearsynth.com By comparing the response of the analyte to the known concentration of the internal standard, researchers can accurately determine the concentration of (+)-Hyalodendrin in a given sample. clearsynth.com While deuterated standards are highly effective, it is important to be aware of potential issues such as deuterium-hydrogen exchange, which could compromise the accuracy of the results. researchgate.netsigmaaldrich.com

Table 1: Key Advantages of Using this compound as an Internal Standard

FeatureAdvantageReference
Near-Identical Chemical Properties Ensures similar behavior to the unlabeled analyte during sample processing and analysis. scispace.com
Co-elution with Analyte Compensates for matrix effects and variations in instrument response. texilajournal.com
Improved Accuracy and Precision Corrects for variability in extraction, recovery, and injection volume. researchgate.netnih.gov
Robust Method Validation Ensures the analytical method is reliable and reproducible. clearsynth.com

Preclinical Metabolic Fate and Pharmacokinetic Research

The study of a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is a fundamental aspect of drug discovery and development. nih.govnih.gov Deuterated compounds like this compound are invaluable tools in these preclinical investigations. simsonpharma.com

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting how a compound will be metabolized in a living organism. nih.govsemanticscholar.org These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govnih.gov The rate at which the compound is broken down provides an estimate of its metabolic stability, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Table 2: Parameters in In Vitro Metabolic Stability Assessment

ParameterDescriptionReference
In Vitro Half-life (t½) The time it takes for 50% of the compound to be metabolized in an in vitro system. nih.gov
Intrinsic Clearance (CLint) A measure of the metabolic capacity of the liver for a specific compound. nih.gov
Metabolic Turnover The percentage of the compound that is metabolized over a specific time period. researchgate.net

Isotopic Tracing for Metabolite Identification (Non-Human Biological Systems)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound. wikipedia.org By introducing a stable isotope like deuterium (B1214612) into the molecule, researchers can track the parent compound and its metabolites through complex biological systems. nih.govwikipedia.org When this compound is administered to a non-human biological system, its metabolites will also contain the deuterium label. simsonpharma.com

This labeling allows for the easy differentiation of drug-related material from endogenous compounds in a biological matrix when analyzed by mass spectrometry. nih.gov The mass spectrometer can be programmed to specifically detect the characteristic isotopic signature of the deuterated compound and its metabolites. This approach, often referred to as stable isotope-labeled metabolomics, is instrumental in discovering novel metabolites and elucidating metabolic pathways. nih.gov It helps in understanding how the compound is absorbed, distributed, and transformed within the organism. simsonpharma.com

Probing Reaction Mechanisms in Enzymatic and Cellular Systems

Deuterium-labeled compounds are valuable tools for investigating the mechanisms of enzymatic reactions. nih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. researchgate.net This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, and thus requires more energy to break.

By comparing the reaction rates of (+)-Hyalodendrin and this compound in the presence of specific enzymes, researchers can gain insights into the reaction mechanism. For example, a significant KIE would suggest that the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is a rate-determining step in the enzymatic transformation. researchgate.net This technique has been particularly useful in studying the mechanisms of enzymes like cytochrome P450, which are heavily involved in drug metabolism. researchgate.netacs.org

Development of Research Tools for Target Elucidation and Pathway Mapping

Stable isotope labeling, as seen with this compound, is a cornerstone of metabolomics and is used to map metabolic networks. nih.govmpg.de By introducing the labeled compound into a cellular system, scientists can trace its journey through various metabolic pathways. wikipedia.org This allows for the identification of downstream metabolites and the enzymes involved in their formation. nih.gov

This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism and can help in identifying the targets of bioactive compounds. nih.govmpg.de By observing which pathways are affected by the presence of (+)-Hyalodendrin, researchers can infer its potential molecular targets and mechanisms of action. This information is crucial for understanding the compound's biological activity and for the development of new therapeutic agents. nih.gov

Future Perspectives in Hyalodendrin Research

Advancements in Synthetic Access to Complex Analogs

The development of novel therapeutic agents and biological probes based on the hyalodendrin (B52569) scaffold is contingent upon robust and flexible synthetic strategies. The core bicyclo[2.2.2]octane skeleton containing the highly reactive epidithiodioxopiperazine moiety presents a formidable synthetic challenge. rsc.org Future progress will likely depend on innovations that allow for the efficient and stereocontrolled synthesis of not just the natural product itself, but a diverse library of analogs with tailored properties.

Key strategic innovations that could accelerate the synthesis of complex hyalodendrin analogs include:

Asymmetric Synthesis Development: Building upon established methods for the asymmetric synthesis of (+)-Hyalodendrin, future work could focus on developing more modular and convergent routes. rsc.org This would enable the late-stage introduction of diversity-oriented functionalities.

Cascade Reactions: The use of cascade reactions, where multiple bond-forming events occur in a single operation, could significantly streamline the construction of the complex polycyclic core. nih.gov

Novel Methodologies for ETP Core Formation: The epidithiodioxopiperazine (ETP) core is crucial for the biological activity of many related natural products but is also a source of instability. Research into new methods for its controlled installation and manipulation will be critical for creating analogs with improved stability and drug-like properties.

Table 1: Potential Synthetic Strategies for Hyalodendrin Analog Development

Synthetic StrategyDescriptionPotential Application to Hyalodendrin AnalogsReference
Convergent SynthesisJoining two or more complex fragments late in the synthetic sequence.Allows for the independent synthesis and modification of different parts of the molecule before final assembly, increasing efficiency and diversity. nih.gov
Enantioselective OrganocatalysisUsing small organic molecules to catalyze stereoselective reactions.Could enable the precise control of stereocenters within the hyalodendrin core, which is crucial for biological activity. nih.gov
Late-Stage FunctionalizationIntroducing or modifying functional groups on a complex molecule in the final steps of a synthesis.Provides direct access to a wide range of analogs from a common advanced intermediate, facilitating the rapid exploration of structure-activity relationships (SAR). nih.gov

Exploration of Novel Biological Targets and Therapeutic Implications (Research Focus)

While hyalodendrin is known for its antimicrobial activity, the structural complexity and reactivity of the ETP scaffold suggest it may interact with a range of biological targets beyond those in fungi. nih.gov A key future direction is to explore the potential of hyalodendrin analogs in other therapeutic areas, particularly those involving complex disease pathologies where multi-target agents are beneficial. nih.govresearchgate.net

One of the most promising areas for investigation is neurodegenerative diseases, such as Alzheimer's disease. The development of multi-target-directed ligands (MTDLs) that can modulate several disease-relevant pathways simultaneously is a leading strategy in this field. nih.gov The hyalodendrin scaffold could be decorated with pharmacophores known to interact with targets like cholinesterases, N-methyl-d-aspartate (NMDA) receptors, or pathways involved in neuroinflammation and oxidative stress. nih.govnih.gov

Table 2: Potential Novel Therapeutic Applications for the Hyalodendrin Scaffold

Therapeutic AreaPotential Biological TargetsRationale for ExplorationReference
Neurodegenerative Diseases (e.g., Alzheimer's)Cholinesterases (AChE, BChE), NMDA Receptors, Beta-amyloid (Aβ) aggregation pathwaysThe complex scaffold allows for the design of MTDLs that can address the multifactorial nature of the disease. nih.govresearchgate.netnih.gov
OncologyProtein-protein interactions, signaling pathways (e.g., PP2A)Many complex natural products with similar structural motifs exhibit potent cytotoxic and anti-cancer activities. nih.gov
VirologyViral entry or replication enzymesThe ETP moiety is known to interact with specific protein targets, a mechanism that could be harnessed against viral proteins. rsc.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of hyalodendrin and its future analogs, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to a compound, moving beyond the identification of a single target to reveal the broader biological pathways being modulated. northeastern.edunih.gov

For hyalodendrin research, a multi-omics approach could:

Identify Novel Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a hyalodendrin analog, researchers can generate hypotheses about its primary targets and off-targets. nih.gov

Elucidate Mechanism of Action: Metabolomics can reveal how a compound alters cellular metabolism, providing critical insights into its functional effects and potential toxicity. nih.gov

Uncover Resistance Mechanisms: In the context of its antifungal activity, comparing the multi-omics profiles of sensitive and resistant fungal strains can reveal the mechanisms by which resistance develops. nih.gov

This data-rich approach allows for the construction of detailed molecular interaction maps and provides a foundation for generating testable hypotheses about a compound's mechanism, ultimately guiding the design of more effective and selective analogs. frontiersin.org

Table 3: Application of Multi-Omics Technologies in Hyalodendrin Research

Omics TechnologyData GeneratedMechanistic Question to AddressReference
Transcriptomics (e.g., RNA-Seq)Changes in gene expression levels across the entire genome.Which signaling and metabolic pathways are perturbed by the compound? nih.gov
Proteomics (e.g., Mass Spectrometry)Changes in protein abundance and post-translational modifications.Which proteins show altered expression or modification states upon treatment? northeastern.edu
Metabolomics (e.g., LC-MS, NMR)Changes in the levels of small molecule metabolites.How does the compound affect cellular energy production, biosynthesis, and other metabolic functions? nih.gov
GenomicsDNA sequence information.Are there specific genetic backgrounds that confer sensitivity or resistance to the compound? northeastern.edu

Q & A

What are the standard analytical techniques for characterizing the purity and isotopic enrichment of (+)-Hyalodendrin-d5?

Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm structural integrity and deuterium incorporation sites), high-resolution mass spectrometry (HRMS) (to verify isotopic enrichment and molecular formula), and high-performance liquid chromatography (HPLC) (to assess chemical purity). Quantitative <sup>2</sup>H-NMR is critical for distinguishing isotopic distribution, while tandem MS/MS can identify fragmentation patterns unique to deuterated analogs. Documentation must include raw spectral data, integration values, and chromatographic conditions to ensure reproducibility .

How can researchers optimize the synthetic yield of this compound while minimizing isotopic dilution?

Answer: Optimization requires kinetic control during deuteration reactions (e.g., using deuterated solvents with controlled exchange rates) and purification strategies such as column chromatography with deuterium-compatible stationary phases. Isotopic dilution can be mitigated by maintaining anhydrous conditions and avoiding protic solvents. Reaction progress should be monitored via <sup>1</sup>H-/<sup>2</sup>H-NMR to track deuterium incorporation efficiency. Detailed reporting of solvent purity, catalyst loading, and temperature gradients is essential for reproducibility .

What spectroscopic features distinguish this compound from its non-deuterated counterpart?

Answer: Key differences include:

  • NMR : Reduced or absent <sup>1</sup>H signals at deuterated positions, with potential splitting due to <sup>2</sup>H-<sup>1</sup>H coupling.
  • Mass spectrometry : A +5 Da shift in molecular ion peaks, with isotopic distribution patterns reflecting deuterium incorporation.
  • Infrared (IR) spectroscopy : Altered C-D stretching vibrations (~2000–2200 cm<sup>-1</sup>) compared to C-H (~2800–3000 cm<sup>-1</sup>).
    Researchers must calibrate instruments for deuterium detection and include non-deuterated controls for comparative analysis .

What strategies are effective in resolving contradictory bioactivity data observed in studies involving this compound?

Answer: Contradictions may arise from isotopic effects or experimental variability . To address this:

  • Conduct dose-response assays under standardized conditions (pH, temperature, solvent).
  • Validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform meta-analyses of existing data to identify confounding variables (e.g., deuterium position-specific effects).
  • Use systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias .

Which databases are most comprehensive for accessing prior research on deuterated compounds like this compound?

Answer: Prioritize SciFinder , Reaxys , and PubMed for chemical and biological data. Use advanced search filters (e.g., "deuterated analogs," "isotope labeling") and Boolean operators (e.g., (+)-Hyalodendrin AND deuter*) to refine results. For spectral data, consult SDBS (Spectral Database for Organic Compounds) and NIST Chemistry WebBook . Always cross-reference primary literature to verify claims .

How should researchers design experiments to account for kinetic isotope effects (KIEs) when using this compound in enzymatic studies?

Answer: KIEs can alter reaction rates and binding affinities. Design considerations include:

  • Control experiments : Compare deuterated and non-deuterated substrates under identical conditions.
  • Temperature dependence : Measure activation energies to quantify KIE magnitude.
  • Computational modeling : Use density functional theory (DFT) to predict isotopic effects on transition states.
    Document solvent isotope effects (e.g., D2O vs. H2O) and enzyme batch variability .

What are the critical parameters to document when reporting the synthesis of this compound for reproducibility?

Answer: Essential parameters include:

  • Deuterium source : Supplier, purity, and exchange conditions.
  • Reaction stoichiometry : Molar ratios of reactants and catalysts.
  • Purification metrics : Column specifications, solvent gradients, and recovery yields.
  • Analytical validation : NMR/MS integration values, HPLC retention times, and detection limits.
    Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure compliance with reproducibility standards .

How can multivariate analysis be applied to interpret complex metabolic data generated using this compound as a tracer?

Answer: Use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters influenced by deuterium labeling. Normalize data to account for isotopic enrichment variability and apply false discovery rate (FDR) corrections. Open-source tools like MetaboAnalyst or XCMS Online streamline processing. Report raw data and preprocessing steps (e.g., baseline correction, peak alignment) to enhance transparency .

What ethical considerations arise when using deuterated compounds in in vivo research?

Answer: Ethical guidelines require:

  • Safety assessments : Evaluate deuterium toxicity and metabolic fate in preclinical models.
  • Regulatory compliance : Obtain approvals for isotopic labeling from institutional review boards (IRBs).
  • Data transparency : Disclose all deuterium-related modifications in publications to prevent misinterpretation.
    Refer to frameworks like the ARRIVE guidelines for animal studies and ICH Harmonised Guidelines for clinical trials .

What interdisciplinary approaches are necessary to elucidate the transport mechanisms of this compound across cellular membranes?

Answer: Combine:

  • Biophysical assays : Surface plasmon resonance (SPR) for binding kinetics.
  • Computational modeling : Molecular dynamics simulations to predict membrane permeability.
  • Imaging techniques : Confocal microscopy with fluorescently tagged analogs.
    Collaborate with bioinformatics experts to integrate omics data (e.g., transporter expression profiles). Document cross-method validation steps to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.